molecular formula C17H13FN2OS B2636853 2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide CAS No. 379239-70-0

2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide

Cat. No.: B2636853
CAS No.: 379239-70-0
M. Wt: 312.36
InChI Key: SFDKAMLULPDWBS-UHFFFAOYSA-N
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Description

2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide is a chemical research compound belonging to the class of 2-aminothiophene-3-carboxamides. This privileged scaffold is recognized in medicinal chemistry for its significant potential in drug discovery and biological probe development . The core 2-aminothiophene structure is a key pharmacophore in research targeting enzyme inhibition. Specifically, phenylthiophene-based analogs have been identified as potent and selective inhibitors of atypical Protein Kinase C (aPKC) isoforms, which are important signaling molecules in pathways associated with increased vascular permeability and inflammation . Compounds within this class have demonstrated efficacy in cellular models of VEGF/TNF-induced vascular endothelial permeability and NF-κB driven gene transcription, with some analogs showing activity in the low nanomolar range . The 4-fluorophenyl and phenyl substituents on the thiophene core are common features in structure-activity relationship (SAR) studies aimed at optimizing electron-donating properties and enhancing binding affinity . This product is provided for research purposes such as in vitro biological screening, mechanism of action studies, and as a building block for further chemical synthesis. It is intended for use by qualified research professionals in laboratory settings only. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use. Not for use in humans.

Properties

IUPAC Name

2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c18-12-6-8-13(9-7-12)20-17(21)14-10-15(22-16(14)19)11-4-2-1-3-5-11/h1-10H,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDKAMLULPDWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Introduction of Substituents: The phenyl and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions. The amino group is typically introduced via nucleophilic substitution reactions.

    Amidation: The carboxamide group is formed by reacting the carboxylic acid derivative of the thiophene ring with an amine, such as 4-fluoroaniline, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening, continuous flow chemistry, and the use of green solvents and catalysts may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol, depending on the reducing agent and conditions.

    Substitution: The amino and phenyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Core Structure Influence : Thiophene-based derivatives () generally exhibit lower melting points (156–168°C) compared to pyrimidine analogs (180–182°C, ), likely due to differences in hydrogen bonding and aromatic stacking .
  • Substituent Effects: Bulky groups like hydrazinocarbonyl (Compound 15, ) increase melting points (>300°C), suggesting enhanced intermolecular interactions .

Table 2: Halogen-Substituted Compounds and Inhibitory Activity ()

Compound Core Structure Substituent IC50 (μM) Source
N-(4-fluorophenyl)maleimide Maleimide 4-Fluorophenyl 5.18
N-(4-iodophenyl)maleimide Maleimide 4-Iodophenyl 4.34

Key Observations :

  • Halogen Effects : The size and electronegativity of halogens (F, Cl, Br, I) on phenyl rings show minimal impact on inhibitory potency in maleimide derivatives, suggesting electronic effects dominate over steric factors in these systems .

Molecular Planarity and Steric Effects

  • Nonplanar Geometries: The 4-fluorophenyl group induces nonplanar conformations in porphyrins () due to steric repulsion with the macrocycle.

Biological Activity

2-Amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Research indicates that this compound exhibits several mechanisms of action:

  • Anticancer Activity : The compound has been shown to induce apoptosis in cancer cell lines. For instance, studies have demonstrated its ability to suppress tumor growth in xenograft models, with specific IC50 values indicating its potency against various cancer types.
  • Inhibition of Enzymatic Activity : It has been reported that this compound inhibits specific enzymes involved in cancer progression and metastasis, such as histone deacetylases (HDACs) and cyclooxygenases (COX) .
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial activity, potentially useful in treating infections caused by resistant bacterial strains .

Anticancer Studies

A summary of anticancer activity data for this compound is presented in the following table:

StudyCell LineIC50 (µM)Mechanism
Morais et al. (2023)MCF-7 (breast cancer)25.72 ± 3.95Induces apoptosis
Elancheran et al. (2023)PC-3 (prostate cancer)12.19 ± 0.25Inhibits androgen receptor functions
Ribeiro et al. (2023)U87 (glioblastoma)45.2 ± 13.0Cytotoxic effects

Antimicrobial Studies

The antimicrobial efficacy of the compound has been explored with varying results:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli25 µg/mL

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Case Study: Tumor Growth Suppression
    • In a mouse model, administration of this compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as an effective anticancer agent.
  • Case Study: Resistance Mechanism
    • A study highlighted the compound's ability to overcome resistance in bacterial strains by targeting specific pathways involved in biofilm formation, suggesting its dual role as both an anticancer and antimicrobial agent.

Q & A

Q. What are the recommended synthetic pathways for 2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving cyclization of substituted thiophene precursors. Key steps include:

Thiophene ring formation : Use a Gewald reaction with ketones, cyanoacetamide, and sulfur under reflux in DMF or ethanol .

Amide coupling : React the thiophene intermediate with 4-fluoroaniline using carbodiimide coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane .
Optimization Tips :

  • Vary reaction temperatures (80–120°C for cyclization) and catalyst loading (e.g., 10–20 mol% DMAP for amidation) to maximize yields.
  • Monitor purity via TLC (Rf values ~0.5 in ethyl acetate/hexane 1:1) and characterize intermediates with 1H^1H-NMR (e.g., aromatic proton singlet at δ 7.2–7.8 ppm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : A combination of analytical techniques is critical:
  • HPLC : Use a C18 column (acetonitrile/water gradient) to confirm >95% purity.
  • Spectroscopy :
  • 1H^1H-/13C^{13}C-NMR: Verify aromatic substitution patterns (e.g., fluorophenyl protons at δ 7.1–7.3 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm) .
  • IR: Confirm NH2_2 stretches (~3350 cm1^{-1}) and carbonyl (C=O) at ~1680 cm1^{-1} .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 353.1 (calculated for C17_{17}H14_{14}FN2_2OS) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays .
  • Antimicrobial activity : Use microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Combine molecular docking and QSAR modeling:
  • Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., EGFR PDB: 1M17). Focus on hydrogen bonding between the carboxamide group and kinase active sites .
  • QSAR : Develop regression models using descriptors like logP, polar surface area, and Hammett constants. Validate with experimental IC50_{50} data from analogs .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Address discrepancies through:
  • Standardized protocols : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) .
  • Metabolic stability testing : Use liver microsomes to assess if divergent results stem from compound degradation .
  • Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-EGFR levels) alongside enzymatic assays .

Q. How can structural modifications enhance solubility without compromising activity?

  • Methodological Answer : Rational design approaches include:
  • Polar substituents : Introduce hydroxyl or morpholine groups at the phenyl ring. Monitor logP via HPLC (target <3.0) .
  • Prodrug strategies : Synthesize ester derivatives (e.g., acetyl-protected carboxamide) and evaluate hydrolysis rates in PBS buffer .
  • Co-crystallization : Study crystal packing (PXRD) to identify hydration-susceptible regions .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show no effect?

  • Methodological Answer : Investigate potential confounders:
  • Cell line variability : Test across multiple lineages (e.g., compare HeLa vs. primary fibroblasts) .
  • Compound aggregation : Perform dynamic light scattering (DLS) to detect particulate formation at >10 μM .
  • Off-target effects : Use RNA-seq to identify differentially expressed genes post-treatment .

Experimental Design Table

Parameter Optimization Range Technique Reference
Cyclization temperature80–120°C1H^1H-NMR, TLC
Coupling catalystEDCI (1.2–2.0 equiv)HPLC, IR
Solubility enhancementlogP reduction via –OH groupsHPLC, MTT assay
Target validationEGFR phosphorylation (Western)Fluorescence polarization

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